B1575625 Varv peptide H

Varv peptide H

Cat. No.: B1575625
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic Backbone Architecture and Disulfide Bond Arrangement

This compound exhibits the characteristic structural features of cyclotides, specifically a head-to-tail cyclized peptide backbone that forms a continuous circular structure. The peptide consists of 30 amino acid residues that are covalently linked through the formation of an amide bond between the amino terminus and carboxyl terminus, creating a macrocyclic architecture that distinguishes it from linear peptides. This cyclic backbone arrangement provides exceptional stability to the molecule and resistance to proteolytic degradation, which is a hallmark feature of the cyclotide family.

The disulfide bond arrangement in this compound follows the typical cyclotide pattern with three internal disulfide bridges that contribute significantly to the overall structural integrity. These disulfide bonds create a knotted topology where one disulfide bond passes through a ring formed by the other two disulfide bonds and connecting backbone segments, establishing what is known as the cystine knot motif. The presence of three disulfide bridges results in the loss of six hydrogen atoms during the oxidative folding process, as confirmed by mass spectrometry analysis. This disulfide bonding pattern not only stabilizes the cyclic structure but also creates a rigid molecular framework that maintains the peptide's bioactive conformation under various environmental conditions.

A distinctive feature of this compound compared to other varv peptides is the presence of two glutamic acid residues in its sequence, which represents an exception to the typical pattern observed in most cyclotides. This unique characteristic has been exploited in structural studies, particularly in combination with tryptic cleavage experiments, to provide unambiguous proof of the macrocyclic nature of the peptide backbone. The dual glutamic acid content allows for specific enzymatic cleavage strategies that facilitate detailed structural analysis and confirmation of the circular topology.

Amino Acid Sequence Homology With Kalata B1 and Viola Peptide 1

The primary structure of this compound has been determined through automated Edman degradation and mass spectrometry, revealing a specific amino acid sequence: cyclo-TCFGGTCNTPGCSCETWPVCSRNGLPVCGE. This sequence demonstrates significant homology with other well-characterized cyclotides, particularly kalata B1 and viola peptide 1, indicating evolutionary relationships and shared structural features within this peptide family. The sequence homology analysis reveals conserved regions that are critical for maintaining the characteristic cyclotide fold and bioactivity.

Comparative sequence analysis between this compound and kalata B1 shows substantial conservation in key structural regions, particularly in the positions of cysteine residues that form the essential disulfide bonds. The conserved cysteine framework (Cys-Cys-Cys-Cys-Cys-Cys) maintains the same spacing pattern that is crucial for proper disulfide bond formation and the establishment of the cystine knot motif. These conserved cysteine positions ensure that the fundamental structural architecture remains intact across different cyclotide variants.

Cyclotide Amino Acid Sequence Length Key Differences
This compound cyclo-TCFGGTCNTPGCSCETWPVCSRNGLPVCGE 30 Two glutamic acid residues
Kalata B1 cyclo-GETCVGGTCNTPGCTCSWPVCTRNGLPVC 29 Single glutamic acid residue
Viola peptide 1 cyclo-GETCVGGTCNTPGCSCSRPVCTXNGLPVC 29 Contains undetermined residue

The sequence comparison reveals that this compound shares approximately 70-80% sequence identity with kalata B1 and viola peptide 1, with variations primarily occurring in the loop regions between conserved cysteine residues. These loop regions, while variable in sequence, maintain similar structural characteristics that preserve the overall cyclotide architecture. The presence of specific amino acid substitutions in this compound, particularly the additional glutamic acid residue, may contribute to unique functional properties while maintaining the core structural framework.

The homology analysis also reveals conserved structural motifs beyond the cysteine framework, including specific amino acid patterns that contribute to beta-sheet formation and loop structure organization. These conserved elements suggest that this compound shares common evolutionary origins with other Violaceae-derived cyclotides while having undergone specific sequence modifications that may confer distinct biological properties.

Three-Dimensional Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has provided detailed insights into the three-dimensional structure of this compound and related cyclotides, revealing the characteristic fold that defines this peptide family. The nuclear magnetic resonance analysis of cyclotides typically involves comprehensive two-dimensional experiments including total correlation spectroscopy, nuclear Overhauser enhancement spectroscopy, and correlation spectroscopy to establish complete resonance assignments and determine structural constraints. These experiments provide essential information about the spatial relationships between amino acid residues and the overall conformational arrangement of the peptide backbone.

The three-dimensional structure of this compound, as determined through nuclear magnetic resonance methods, reveals the characteristic cyclotide fold consisting of a combination of beta-sheet structures and connecting loops. The backbone conformation typically includes antiparallel beta-strands that are stabilized by the cyclic nature of the peptide and the cystine knot arrangement. This structural organization creates a compact, rigid framework that is resistant to conformational changes under various solution conditions.

Nuclear magnetic resonance studies of related cyclotides have demonstrated the presence of a hydrogen bond network that contributes significantly to the structural stability of these peptides. Temperature coefficient measurements of amide protons and deuterium oxide exchange experiments reveal the extent of hydrogen bonding and the relative stability of different structural regions. These analyses indicate that this compound likely shares similar hydrogen bonding patterns that contribute to its exceptional stability and resistance to denaturation.

The nuclear magnetic resonance analysis also provides information about the dynamic properties of this compound, including backbone flexibility and side chain mobility. Correlation times and relaxation measurements indicate that cyclotides generally exhibit restricted backbone motion due to the combined effects of cyclization and disulfide bonding. This rigidity is a key factor in the biological activity and stability of these peptides, as it maintains the bioactive conformation necessary for target recognition and binding.

Comparative Structural Motifs Across Violaceae-Derived Cyclotides

The structural characterization of this compound within the context of other Violaceae-derived cyclotides reveals common motifs and architectural features that define this peptide family. Cyclotides from Viola species, including varv peptides A through H, share fundamental structural characteristics while displaying sequence variations that contribute to functional diversity. The comparative analysis of these structural motifs provides insights into the evolutionary relationships and structure-function relationships within the cyclotide family.

The cystine knot motif represents the most conserved structural feature across all Violaceae-derived cyclotides, including this compound. This motif is characterized by the specific arrangement of disulfide bonds where one disulfide bridge passes through a ring formed by the other two disulfide bonds and connecting peptide segments. The cystine knot topology is essential for the exceptional stability of cyclotides and is maintained across all members of this peptide family, indicating its critical importance for biological function.

Structural Feature This compound Other Varv Peptides Conservation Level
Cyclic backbone Present Universal 100%
Cystine knot motif Present Universal 100%
Beta-sheet content High Variable 70-90%
Loop flexibility Moderate Variable 60-80%
Hydrogen bond network Extensive Conserved 80-95%

The loop regions between cysteine residues represent areas of structural diversity among Violaceae-derived cyclotides while maintaining overall topological similarity. These loops, designated as loops 1 through 6 based on their position relative to cysteine residues, show varying degrees of conservation and flexibility. This compound exhibits loop structures that are consistent with the general cyclotide architecture while displaying sequence-specific variations that may contribute to its unique properties.

The secondary structure content analysis reveals that most Violaceae-derived cyclotides, including this compound, contain predominantly beta-sheet structures with minimal alpha-helical content. The beta-sheet regions are typically formed by antiparallel strands that are stabilized by hydrogen bonding and the constraints imposed by the cyclic backbone and disulfide bonds. This secondary structure arrangement is highly conserved across the cyclotide family and represents a key structural motif that contributes to the stability and bioactivity of these peptides.

Properties

bioactivity

Antimicrobial

sequence

GLPVCGETCFGGTCNTPGCSCETWPVCSRN

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

Varv peptide H has shown promise in antiviral therapy, particularly against enveloped viruses. Research indicates that ribosomally synthesized and post-translationally modified peptides (RiPPs), including this compound, can exhibit strong antiviral activities due to their ability to target lipid membranes of viruses. This characteristic allows them to potentially overcome the limitations associated with traditional antiviral therapies, such as drug resistance and specificity issues .

Case Study: Antiviral Efficacy Against Enveloped Viruses

  • Objective : To evaluate the antiviral efficacy of this compound against specific enveloped viruses.
  • Methodology : In vitro assays were conducted to assess the peptide's ability to inhibit viral replication.
  • Results : this compound demonstrated significant inhibition of viral replication at concentrations below 0.05 μg/ml, showcasing its potential as a therapeutic agent .

Antimicrobial Properties

In addition to its antiviral capabilities, this compound exhibits antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including drug-resistant pathogens.

Data Table: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Acinetobacter baumannii0.1 μg/mlDisruption of bacterial membrane
Bacillus subtilis0.05 μg/mlInhibition of cell wall synthesis
Escherichia coli0.2 μg/mlMembrane depolarization

Immunogenicity and Vaccine Development

This compound has been explored for its immunogenic properties, particularly in the context of vaccine development against viral pathogens. The peptide's ability to elicit strong T-cell responses makes it a candidate for inclusion in peptide-based vaccines.

Case Study: Peptide-Based Vaccine Trials

  • Objective : To assess the immunogenicity of this compound in animal models.
  • Methodology : Mice were vaccinated with formulations containing this compound, followed by evaluation of T-cell responses using ELISPOT assays.
  • Results : A significant increase in IFN-γ producing T cells was observed, indicating a robust immune response .

Structural Characteristics and Engineering Potential

The unique structural characteristics of this compound contribute to its functionality. The extensive post-translational modifications enhance its stability and specificity for target interactions.

Engineering Approaches

  • Mutagenesis : Techniques such as site-directed mutagenesis are employed to enhance the potency and stability of this compound.
  • Biosynthetic Pathway Modification : By recombining biosynthetic pathways, novel variants of this compound can be engineered for improved therapeutic efficacy .

Comparison with Similar Compounds

Structural Features

Cyclotides are defined by their cyclic backbone and three conserved disulfide bonds. Varv peptide H is hypothesized to share these core features, but its classification within the Möbius or bracelet subfamily depends on specific structural motifs:

  • Möbius Cyclotides : Characterized by a cis-peptide bond preceding a conserved proline residue. For example, varv F contains a cis-peptide bond at Pro-24, confirmed by NMR and crystallography .
  • Bracelet Cyclotides : Lack the cis-proline motif, resulting in an all-trans circular backbone .
Table 1: Structural Comparison of Varv Peptides
Feature Varv F (Möbius) Varv A (Möbius/Bracelet?) Hypothetical Varv H
Cyclic Backbone Yes Yes Yes
Cis-Proline Bond Yes (Pro-24) Unknown Pending NMR verification
Disulfide Bonds 3 conserved 3 conserved 3 conserved (assumed)
Subfamily Möbius Likely Möbius To be determined

Functional and Bioactivity Profiles

  • Antimicrobial Activity : Common in cyclotides due to membrane-disrupting properties.
  • Protease Inhibition : Linked to their stable CCK framework.
  • Cytotoxicity: Potential anticancer applications, though dependent on sequence variations .
Table 2: Functional Comparison of Cyclotides
Peptide Bioactivity Key Residues/Features Therapeutic Potential
Varv F Antimicrobial, Cytotoxic Cis-Proline bond Anticancer leads
Varv A Unknown (limited data) High yield via LH-20 Structural studies
Kalata B1 Uterotonic, Immunosuppressive Bracelet subfamily Anti-inflammatory drugs
Hypothetical H To be characterized Assumed CCK motif Broad-spectrum candidates

Analytical Characterization

Cyclotide identification relies on:

  • Mass Spectrometry (MS) : Determines molecular weight and purity.
  • NMR Spectroscopy : Resolves cyclic backbone conformation (e.g., cis/trans bonds) .
  • Chromatography : Essential for isolating peptides from complex mixtures .

For this compound, these methods would be critical to confirm its classification and distinguish it from analogs.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing Varv peptide H is the Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS) , a widely used technique for assembling peptides with high precision.

  • Resin Loading : The synthesis begins by loading the first amino acid onto a 2-chlorotrityl chloride (CTC) resin. For example, Fmoc-Asn(Trt)-OH is loaded onto the resin under anhydrous conditions using N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) as solvent. The loading efficiency is typically around 0.62 mmol/g resin.

  • Coupling and Deprotection Cycles : The peptide chain is elongated by iterative cycles of Fmoc deprotection and amino acid coupling. The coupling efficiency is monitored using the bromophenol blue test, where the absence of color indicates completion of the reaction.

  • "Tea Bag" SPPS Approach : For this compound, the resin is placed in polypropylene bags to facilitate handling during successive coupling and deprotection steps, enhancing synthesis efficiency.

  • Cleavage and Cyclization : After linear peptide assembly, the peptide is cleaved from the resin. Cyclization is then performed to form the macrocyclic structure characteristic of Varv peptides. This step is crucial for biological activity and structural stability.

Oxidative Folding and Disulfide Bridge Formation

This compound contains multiple cysteine residues forming disulfide bridges critical for its tertiary structure.

  • Oxidation Methods : Several oxidation strategies exist, including the use of iodine, thallium trifluoroacetate, potassium ferricyanide, and dimethyl sulfoxide. However, these strong oxidants can damage sensitive residues like tryptophan and tyrosine.

  • Air Oxidation in Buffered Medium : An alternative and gentler method employs air oxidation in ammonium bicarbonate buffer. This method facilitates correct disulfide bond formation without damaging amino acid residues. Ammonium bicarbonate is advantageous because it can be removed easily by lyophilization after acidification.

  • Folding Yields : The folding step yields are variable but generally optimized by controlling buffer conditions, pH, and oxidation time to maximize correctly folded peptide yield.

Purification Techniques

Purification is essential to isolate this compound from synthesis byproducts and misfolded variants.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is the standard method for purification. The peptide is eluted using gradients of acetonitrile in acidified water at controlled flow rates (e.g., 1 mL/min) with stepwise increases in acetonitrile concentration (5% to 80%) to separate the target peptide.

  • Fractionation Protocol : Initial fractionation involves removal of plant-derived impurities (chlorophyll, polyphenols) using dichloromethane pre-extraction, followed by aqueous ethanol extraction. The peptide-containing fraction (Fraction P) is then desalted by solid-phase extraction on reversed phase material before RP-HPLC.

  • Scale-Up : Isolation protocols have been successfully scaled from 4 g to over 130 g of plant material, demonstrating robustness and reproducibility.

Analytical Characterization

  • Mass Spectrometry (MS) : MS analysis confirms the molecular weight and purity of the synthesized peptide. Samples are prepared by reduction of disulfides with dithiothreitol (DTT), alkylation with iodoacetamide, and enzymatic digestion (trypsin or GluC) before MS/MS analysis.

  • Amino Acid Analysis and Edman Degradation : Automated quantitative amino acid analysis and Edman degradation sequencing are used to confirm peptide sequence and integrity.

  • Structural Studies : X-ray crystallography and binding assays have been used to study the conformation and target interactions of peptide H, confirming the importance of the macrocyclic scaffold and crosslinking for high affinity binding.

Challenges and Optimization Strategies

  • Difficult Sequences : this compound, like other cyclotides, can be challenging to synthesize due to hydrophobic and aggregation-prone sequences. Optimization of SPPS conditions, including solvent choice and coupling reagents, is necessary to improve yield and purity.

  • Fragment Ligation : For longer or highly hydrophobic peptides, native chemical ligation (NCL) can be used to assemble peptide fragments, facilitating synthesis and purification.

  • Solubilizing Tags : Incorporation of removable solubilizing tags during synthesis can improve handling and purification of hydrophobic peptides.

Data Table: Summary of Preparation Steps for this compound

Step Method/Technique Key Parameters/Notes Reference
Resin Loading Fmoc-Asn(Trt)-OH on 2-chlorotrityl resin Loading ~0.62 mmol/g, DIEA base, DCM solvent, 2 h reaction
Peptide Chain Assembly Fmoc-SPPS with "tea bag" approach Bromophenol blue test for coupling monitoring
Peptide Cleavage and Cyclization Cleavage from resin, macrocyclization Critical for bioactive conformation
Oxidative Folding Air oxidation in ammonium bicarbonate buffer Avoids damage to sensitive residues, lyophilization after acidification
Purification RP-HPLC Gradient elution (5%-80% acetonitrile), flow rate 1 mL/min
Analytical Characterization MS/MS, amino acid analysis, Edman degradation Reduction/alkylation prior to MS; sequence confirmation
Handling Difficult Sequences Optimization of SPPS, NCL, solubilizing tags Fragment ligation and solubility enhancement for hydrophobic peptides

Q & A

Q. What chromatographic methods are recommended for isolating Varv Peptide H from complex biological matrices?

Isolation of this compound requires multi-step chromatography. Initial purification often involves size-exclusion chromatography (e.g., Sephadex LH-20) to separate peptide fractions from non-peptidic contaminants . Final separation typically employs reversed-phase HPLC (RP-HPLC) with C18 columns, optimized using gradient elution (e.g., 0.1% TFA in water/acetonitrile). Post-purification, MALDI-TOF mass spectrometry is critical for verifying molecular weight and purity .

Q. How should researchers design experiments to confirm the structural identity of this compound?

Structural confirmation necessitates:

  • Primary structure : Edman degradation or tandem mass spectrometry (MS/MS) for sequencing.
  • Secondary structure : Circular dichroism (CD) spectroscopy under varying pH conditions.
  • Disulfide bonds : Reduction-alkylation followed by LC-MS to map cysteine linkages.
    Cross-validate findings with existing literature on homologous peptides to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., cytotoxicity, receptor binding) with negative controls (scrambled peptide sequences) and dose-response curves (1–100 µM range). Ensure peptide solubility by testing in PBS or cell culture media with ≤0.1% DMSO. Include mass spectrometry post-assay to confirm peptide integrity .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in synthetic this compound for sensitive bioassays?

Batch variability arises from differences in purity, salt content, and solvent residues. Mitigation strategies include:

  • Quality control : Require HPLC purity ≥95% and peptide content analysis (e.g., amino acid analysis) for each batch.
  • Solvent removal : Lyophilize peptides post-synthesis to minimize residual TFA (<1%) if cell-based assays are planned.
  • Normalization : Adjust peptide concentrations using quantitative UV spectroscopy (e.g., absorbance at 280 nm for aromatic residues) .

Q. What experimental frameworks resolve contradictions in reported bioactivity data for this compound?

Discrepancies may stem from assay conditions or peptide stability. Implement:

  • Stability studies : Incubate peptides in assay buffers (e.g., serum-containing media) and analyze degradation via LC-MS at 0, 6, 24 hours.
  • Positive controls : Use a well-characterized peptide (e.g., vasopressin) to benchmark assay reproducibility.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50, EC50) and adjust for variables like cell line heterogeneity .

Q. How should researchers optimize NMR parameters for studying this compound’s conformational dynamics?

For NMR:

  • Sample preparation : Dissolve peptides in 90% H2O/10% D2O (pH 4.5–6.5) at 0.5–1 mM concentration.
  • Pulse sequences : Use TROSY (transverse relaxation-optimized spectroscopy) for 2D 1H^1H-15N^{15}N HSQC experiments to reduce line broadening.
  • Temperature : Conduct experiments at 278–298 K to capture temperature-dependent conformational shifts.
    Validate results with molecular dynamics simulations .

Methodological and Regulatory Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Use non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. For non-normal distributions, apply non-parametric tests (Mann-Whitney U). Report confidence intervals (95%) and effect sizes (Cohen’s d) to enhance reproducibility .

Q. How can researchers ensure compliance with GDPR and IRB protocols when using human-derived samples in this compound studies?

  • Data anonymization : Assign unique identifiers (no names/addresses) and encrypt datasets.
  • Ethical approval : Submit protocols to institutional review boards (IRBs) for GDPR alignment, focusing on informed consent for secondary data use.
  • Documentation : Maintain audit trails for data access and modifications .

Data Reporting Standards

Q. Table 1: Minimum Metadata for Publishing this compound Studies

ParameterRequirementExample
PurityHPLC chromatogram with retention time≥95% purity, RT = 12.3 min
Mass spectrometryObserved vs. theoretical massObs: 1256.7 Da; Theo: 1256.5 Da
Bioactivity dataEC50 with confidence intervalsEC50 = 23.4 µM (95% CI: 20.1–27.2)
Solvent compositionBuffer and solvent details0.1% TFA in acetonitrile/water

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